Benperidol

Description

Benperidol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders, among others.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psychosis and has 4 investigational indications.

A butyrophenone with general properties similar to those of HALOPERIDOL. It has been used in the treatment of aberrant sexual behavior. (From Martindale, The Extra Pharmacopoeia, 30th ed, p567)

See also: Haloperidol (related).

Structure

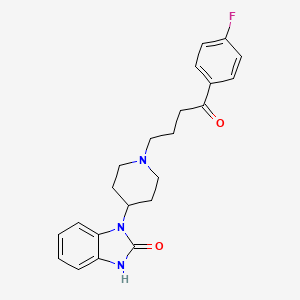

2D Structure

3D Structure

Properties

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBOTPHFXYHVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045364 | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-84-2, 983-42-6 | |

| Record name | Benperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENPERIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Frenactyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benperidol's Mechanism of Action at the D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benperidol, a potent butyrophenone antipsychotic, exerts its therapeutic effects primarily through high-affinity antagonism of the dopamine D2 receptor. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's interaction with the D2 receptor, detailing its binding characteristics, downstream signaling consequences, and the experimental methodologies used for its characterization.

Core Mechanism: High-Affinity Antagonism of the Dopamine D2 Receptor

This compound is a potent antagonist of the dopamine D2 receptor, exhibiting a uniquely high and selective affinity for this receptor subtype.[1] Its primary mechanism of action involves blocking the binding of the endogenous neurotransmitter, dopamine, to D2 receptors. This blockade is particularly relevant in the mesolimbic pathway of the brain, where hyperactivity of dopaminergic systems is implicated in the pathophysiology of psychosis. By antagonizing D2 receptors, this compound effectively reduces this excessive dopaminergic activity, leading to the alleviation of psychotic symptoms.

The high potency of this compound is underscored by its nanomolar and even sub-nanomolar binding affinities for the D2 receptor, distinguishing it among both typical and atypical antipsychotics.[1] This strong and selective binding contributes to its efficacy at low doses but also correlates with a higher propensity for extrapyramidal side effects (EPS), which are movement disorders resulting from D2 receptor blockade in the nigrostriatal pathway.

Quantitative Analysis of this compound-D2 Receptor Interaction

The interaction of this compound with the D2 receptor has been quantified through various in vitro and in vivo experimental paradigms. The following table summarizes key quantitative data, providing a comparative view of its binding affinity and functional potency.

| Parameter | Value | Receptor Type | Experimental System | Reference |

| Ki (Inhibition Constant) | 0.027 nM | Human D2 | Radioligand Binding Assay | [1] |

| Kd (Dissociation Constant) | 6.2 nmol/L | Rat Striatal D2 | In vivo PET with --INVALID-LINK--benperidol | [2] |

| Bmax (Receptor Density) | 16 fmol/mg | Rat Striatal D2 | In vivo PET with --INVALID-LINK--benperidol | [2] |

Signaling Pathways Modulated by this compound

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o family of G-proteins.[1] Upon activation by an agonist like dopamine, the D2 receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and modulates the phosphorylation state of downstream effector proteins, such as DARPP-32.

This compound, as a D2 receptor antagonist, blocks this signaling cascade. By preventing dopamine from binding and activating the receptor, this compound prevents the Gαi/o-mediated inhibition of adenylyl cyclase. This action is central to its antipsychotic effect.

Experimental Protocols

The characterization of this compound's interaction with the D2 receptor relies on standardized in vitro assays. The following sections provide detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Objective: To determine the inhibition constant (Ki) of this compound at the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Incubation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1.4 mM ascorbic acid, 0.001% BSA, pH 7.4.

-

Scintillation Cocktail: Microscint-20 or equivalent.

-

Instrumentation: Microplate counter (e.g., MicroBeta2), 96-well UniFilter® GF/C plates.

Procedure:

-

Prepare aliquots of the D2 receptor-expressing cell membrane preparations.

-

In a 96-well plate, add the following to each well for a final reaction volume of 222 µL:

-

A fixed concentration of [3H]spiperone (e.g., 0.16 nM).

-

Varying concentrations of this compound (e.g., from 10 pM to 1 µM).

-

For determining non-specific binding, add 10 µM haloperidol instead of this compound.

-

For determining total binding, add incubation buffer instead of this compound or haloperidol.

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate for 120 minutes at 25°C.

-

Terminate the incubation by rapid filtration over UniFilter® GF/C plates using a cell harvester.

-

Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

-

Add scintillation cocktail to each well of the filter plate.

-

Quantify the radioactivity bound to the filters using a microplate counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of this compound to functionally antagonize the D2 receptor by blocking the dopamine-induced inhibition of adenylyl cyclase.

Objective: To determine the functional potency (IC50) of this compound in inhibiting the dopamine-mediated decrease in cAMP levels.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Agonist: Dopamine.

-

Antagonist: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Assay Buffer: Hanks' balanced salt solution with 20 mM HEPES and 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

-

cAMP Detection Kit: HTRF-cAMP assay kit or equivalent.

-

Instrumentation: Multimode microplate reader capable of HTRF detection.

Procedure:

-

Culture the D2 receptor-expressing cells to the appropriate density.

-

Resuspend the cells in the assay buffer.

-

Dispense the cell suspension into a 384-well microplate.

-

Pre-incubate the plate for 30 minutes at 37°C.

-

Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin (e.g., 5 µM) and a fixed concentration of dopamine (e.g., at its EC80 for cAMP inhibition).

-

Incubate the plate for a further 30 minutes at 37°C.

-

Stop the reaction and lyse the cells by adding the HTRF lysis buffer containing the detection reagents (cAMP-d2 and anti-cAMP cryptate).

-

Incubate for 60 minutes at room temperature to allow for the detection reaction to reach equilibrium.

-

Measure the time-resolved FRET signals at 620 nm and 665 nm using a compatible microplate reader.

Data Analysis:

-

Calculate the 665/620 nm ratio for each well.

-

Normalize the data to the response obtained with forskolin alone (representing 100% inhibition of the dopamine effect) and the response with forskolin and dopamine (representing 0% inhibition).

-

Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound's potent and selective antagonism of the dopamine D2 receptor is the cornerstone of its antipsychotic activity. The high-affinity binding of this compound effectively blocks the Gαi/o-mediated signaling cascade, preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The quantitative characterization of this interaction through robust in vitro methodologies, such as radioligand binding and functional cAMP assays, is crucial for understanding its pharmacological profile and for the development of novel therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a guide for the continued investigation of this compound and other D2 receptor modulators.

References

The Neuropharmacological Profile of Benperidol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacodynamics of benperidol, a potent butyrophenone antipsychotic, within the central nervous system (CNS). It details the drug's primary mechanism of action, receptor binding affinities, and the downstream signaling pathways it modulates. This document synthesizes quantitative data from various studies into structured tables for comparative analysis and outlines detailed experimental protocols for key assays. Furthermore, it includes visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's neuropharmacological effects.

Introduction

This compound, a butyrophenone derivative, is a highly potent antipsychotic medication.[1] Its clinical efficacy in managing psychotic symptoms is primarily attributed to its strong antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] Understanding the intricate details of its interaction with various neurotransmitter systems is crucial for optimizing its therapeutic use and mitigating potential side effects. This guide serves as a technical resource for professionals in the field of neuropharmacology and drug development, offering a detailed exploration of this compound's pharmacodynamic properties.

Mechanism of Action

This compound's principal mechanism of action is the blockade of dopamine D2 receptors.[1][2] Hyperactivity in dopaminergic pathways is a key etiological factor in the manifestation of psychotic symptoms.[2] By antagonizing D2 receptors, this compound effectively dampens this excessive dopaminergic neurotransmission, leading to the alleviation of psychosis.[2] While its primary target is the D2 receptor, this compound also exhibits affinity for other receptor types, which contributes to its overall pharmacological profile and side-effect spectrum.

Receptor Binding Affinity

The therapeutic effects and side-effect profile of this compound are directly related to its binding affinities for various neurotransmitter receptors.

Quantitative Receptor Binding Data

The following table summarizes the available quantitative data on this compound's binding affinity for key CNS receptors.

| Receptor Subtype | Parameter | Value (nM) | Reference |

| Dopamine D2 | Ki | 0.027 | [3] |

| Dopamine D4 | Ki | 0.066 | [3] |

| Serotonin 5-HT2A | Ki | 3.75 | [3] |

| Dopamine D2 | pKi | 10.57 | [4] |

Note: Ki (inhibition constant) and pKi (-logKi) are measures of binding affinity; a lower Ki and a higher pKi indicate a higher affinity.

Downstream Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound initiates distinct intracellular signaling cascades.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, this compound disinhibits adenylyl cyclase, which can lead to a relative increase in cAMP levels.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound's antagonism of 5-HT2A receptors would inhibit this cascade.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the pharmacodynamics of antipsychotics like this compound.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the affinity of a drug for a specific receptor.

Detailed Steps:

-

Membrane Preparation: Homogenize tissue or cells known to express the target receptor (e.g., rat striatum for D2 receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]-spiperone for D2 receptors). Add varying concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[5]

In Vivo Microdialysis (General Protocol)

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.

Detailed Steps:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., the nucleus accumbens or striatum) of an anesthetized animal.

-

Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the semi-permeable membrane of the probe from the extracellular fluid.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of dopamine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Changes in the dopamine concentration in the dialysate following this compound administration provide information on the drug's effect on dopamine release and metabolism.

In Vivo Electrophysiology (General Protocol)

This method is employed to record the electrical activity of individual neurons, such as dopaminergic neurons in the ventral tegmental area (VTA) or substantia nigra, in response to drug administration.

Detailed Steps:

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

-

Electrode Placement: Carefully lower a microelectrode into the brain region containing the neurons of interest.

-

Neuron Identification: Identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials).

-

Baseline Recording: Record the spontaneous firing rate of the neuron before drug administration.

-

Drug Administration: Administer this compound (e.g., intravenously) and continue to record the neuron's firing activity.

-

Data Analysis: Analyze the changes in the firing rate and pattern of the neuron following drug administration to determine the effect of this compound on neuronal activity.

Positron Emission Tomography (PET) for Receptor Occupancy (General Protocol)

PET is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.

Detailed Steps:

-

Radiotracer Injection: Inject a radiolabeled ligand that binds to the target receptor (e.g., [11C]-raclopride for D2 receptors) into the subject.

-

PET Scan: Acquire a series of brain images over time to measure the distribution and binding of the radiotracer.

-

Baseline Scan: Perform a PET scan before administration of this compound to determine the baseline receptor availability.

-

Drug Administration: Administer a dose of this compound.

-

Post-Drug Scan: After a suitable time for the drug to reach the brain, perform a second PET scan with the same radiotracer.

-

Data Analysis: Compare the binding potential of the radiotracer in the baseline and post-drug scans to calculate the percentage of receptor occupancy by this compound. A clinical study on a patient treated with this compound showed complete dopamine D2 receptor occupancy.[6][7]

Conclusion

This compound is a potent antipsychotic with a well-defined primary mechanism of action centered on high-affinity antagonism of dopamine D2 receptors. Its pharmacodynamic profile, characterized by its receptor binding affinities and subsequent modulation of intracellular signaling pathways, underpins its clinical efficacy and side-effect profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antipsychotic compounds. A thorough understanding of these principles is essential for the rational development of new and improved treatments for psychotic disorders.

References

- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. Complete dopamine D2 receptor occupancy without extrapyramidal side effects under this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Benperidol's Binding Affinity for Dopamine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of benperidol's binding affinity for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This compound, a potent butyrophenone antipsychotic, exerts its therapeutic effects primarily through its interaction with these receptors. This document summarizes quantitative binding data, details the experimental protocols used for these determinations, and visualizes the key signaling pathways involved.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for dopamine receptor subtypes is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for this compound at human dopamine receptor subtypes, compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database and peer-reviewed literature.

| Receptor Subtype | Gene | This compound Kᵢ (nM) | Reference Radioligand | Source |

| Dopamine D1 | DRD1 | 4100 | [3H]SCH23390 | [1] |

| Dopamine D2 | DRD2 | 0.027 - 2.0 | [3H]Spiperone / [3H]Raclopride | [1] |

| Dopamine D3 | DRD3 | ~0.5 - 5.0 | [3H]Spiperone / [3H]N-methylspiperone | [2] |

| Dopamine D4 | DRD4 | ~1.0 - 20.0 | [3H]Spiperone | [3] |

| Dopamine D5 | DRD5 | No significant affinity reported | - | - |

Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.

As the data indicates, this compound exhibits a remarkably high affinity for the D2 dopamine receptor, with Kᵢ values in the sub-nanomolar to low nanomolar range. Its affinity for D3 and D4 receptors is also significant, while its affinity for the D1 receptor is considerably lower. There is limited evidence of significant binding to the D5 receptor. This pharmacological profile, characterized by potent D2-like receptor antagonism, is consistent with its classification as a typical antipsychotic.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for dopamine receptors is predominantly achieved through in vitro competitive radioligand binding assays. The following is a representative protocol synthesized from established methodologies for determining the Kᵢ of a test compound (e.g., this compound) at D2-like dopamine receptors using [³H]-spiperone as the radioligand.

Materials and Reagents

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3, D4).

-

Radioligand: [³H]-spiperone (specific activity typically >60 Ci/mmol).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding (NSB) Agent: Haloperidol or (+)-butaclamol at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Assay Procedure

-

Membrane Preparation: The cell membranes expressing the target dopamine receptor are thawed on ice and homogenized in ice-cold assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: The assay is performed in 96-well plates. Each well has a final volume of 250 µL.

-

Component Addition:

-

Add 50 µL of assay buffer.

-

Add 50 µL of the test compound (this compound) at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M). For total binding wells, add 50 µL of assay buffer instead. For non-specific binding wells, add 50 µL of the NSB agent.

-

Add 50 µL of the radioligand ([³H]-spiperone) at a fixed concentration, usually at or near its Kₔ value for the specific receptor subtype.

-

Initiate the binding reaction by adding 100 µL of the diluted membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubation: The plates are incubated at room temperature (or a specific temperature, e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

Data Analysis

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₔ is the dissociation constant of the radioligand for the receptor.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the primary signaling pathway affected by this compound's antagonism of the D2 receptor and a generalized workflow for the radioligand binding assay.

D2 Receptor Signaling Pathway Antagonized by this compound.

Generalized Workflow for a Radioligand Binding Assay.

References

Benperidol's Impact on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benperidol, a potent butyrophenone antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors (D2R) and, to a lesser extent, serotonin 5-HT2A receptors (5-HT2AR). This guide provides an in-depth technical overview of the downstream signaling pathways modulated by this compound. It summarizes quantitative receptor binding data, details key experimental methodologies, and visualizes the intricate signaling cascades affected by this neuroleptic agent. Understanding these molecular mechanisms is crucial for advancing the development of novel antipsychotics with improved efficacy and side-effect profiles.

Introduction

This compound is a first-generation antipsychotic medication that has been in clinical use for decades, particularly in the management of schizophrenia and other psychotic disorders.[1] Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] By antagonizing these receptors, this compound mitigates the positive symptoms of psychosis, such as hallucinations and delusions.[2] Additionally, this compound exhibits moderate affinity for serotonin 5-HT2A receptors, which may contribute to its overall clinical profile.[1] This guide delves into the molecular sequelae of this compound's interaction with these key G protein-coupled receptors (GPCRs), exploring the downstream signaling cascades that are consequently modulated.

Receptor Binding Profile of this compound

The affinity of this compound for various neurotransmitter receptors dictates its pharmacological effects. The inhibition constant (Ki) is a measure of this binding affinity, with lower values indicating a stronger interaction. The following table summarizes the reported Ki values for this compound at its primary targets.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D2 | 0.2 - 1.45 | Human/Rat | [3][4] |

| Dopamine D3 | ~0.5 | Human | [3] |

| Dopamine D4 | ~0.1 | Human | [3] |

| Serotonin 5-HT2A | 1.2 - 5.0 | Human/Rat | [3][5] |

| Alpha-1 Adrenergic | High Affinity | - | [2] |

| Histamine H1 | Moderate Affinity | - | [2] |

| Muscarinic M1 | Low Affinity | - | [2] |

Downstream Signaling Pathways

This compound's antagonism of D2 and 5-HT2A receptors initiates a cascade of intracellular events. These pathways are complex and interconnected, ultimately leading to changes in neuronal excitability, gene expression, and synaptic plasticity.

Dopamine D2 Receptor Signaling

The D2 receptor is canonically coupled to the Gi/o family of G proteins. Its activation by dopamine inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as a D2R antagonist, blocks this inhibitory effect, thereby leading to a relative increase in cAMP production.

References

- 1. Increased sensitivity of adenylate cyclase activity in the striatum of the rat to calmodulin and GppNHp after chronic treatment with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Navigating the Kinetic Landscape: A Deep Dive into the Pharmacokinetics and Bioavailability of Benperidol in Animal Models

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the pharmacokinetics and bioavailability of benperidol, a potent butyrophenone antipsychotic, in key animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the preclinical assessment and successful clinical development of this and related compounds. This guide synthesizes available data, presents it in a clear and comparative format, and details the experimental methodologies to aid in the design and interpretation of future research.

Executive Summary

This compound's pharmacokinetic profile has been most extensively characterized in canine models, revealing good oral bioavailability and a relatively short elimination half-life. Data in rodent models, primarily rats, suggests that this compound undergoes significant oxidative metabolism. While specific pharmacokinetic data in non-human primates is limited, comparative metabolic studies with related compounds provide valuable insights for translational research. This guide offers a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of workflows to support researchers in the field of neuropharmacology and drug metabolism.

Pharmacokinetics of this compound in Canine Models

The dog is a frequently utilized non-rodent species in preclinical drug development, providing valuable data on the pharmacokinetics of many compounds, including this compound.

Quantitative Pharmacokinetic Parameters

A key study provides comprehensive data on the pharmacokinetic profile of this compound in Beagle dogs following both intravenous (IV) and oral (PO) administration. The results are summarized in the table below.

| Parameter | Intravenous (IV) Administration (2 mg) | Oral (PO) Administration (2 mg) |

| Cmax | - | 14.4 ± 1.9 µg/L |

| Elimination Half-life (t½) | 2.5 ± 0.6 h | 2.7 ± 0.6 h |

| Absolute Oral Bioavailability | - | 64.5 ± 7.9% |

Data from Heykants et al. (1989)[1]

The data indicates that this compound is well-absorbed orally in dogs, with a bioavailability of approximately 65%. The elimination half-life is consistent between intravenous and oral routes, suggesting that the elimination processes are independent of the route of administration.

Experimental Protocol: Canine Pharmacokinetic Study

The following protocol outlines the methodology used to obtain the pharmacokinetic data presented above.

Animal Model:

-

Species: Beagle dogs (n=6)

Drug Administration:

-

Intravenous (IV): 2 mg of this compound was administered as a solution.

-

Oral (PO): 2 mg of this compound was administered in tablet form.

Blood Sampling:

-

Blood samples were collected at the following time points: 0, 0.25, 0.5, 1, 2, 4, 6, 8, 10, 12, 14, 16, and 24 hours post-administration.

Bioanalytical Method:

-

Radioimmunoassay (RIA): Plasma concentrations of this compound were determined using a modified radioimmunoassay for haloperidol. The assay was validated to have no cross-reactivity with known metabolites of this compound.[1]

Pharmacokinetic Analysis:

-

The elimination half-lives were determined using log-linear regression for the IV data and by fitting a one-compartment model for the oral data.

-

Absolute oral bioavailability was calculated from the areas under the plasma concentration-time curve (AUC) for the IV and oral routes.

Experimental Workflow: Canine Pharmacokinetic Study

Canine Pharmacokinetic Study Workflow

Pharmacokinetics and Metabolism of this compound in Rodent Models (Rats)

Metabolism and Excretion

Early studies have indicated that this compound is metabolized in rats primarily through an oxidative mechanism.[1] Research on the related compound, bromperidol, in Wistar rats has shown that the primary route of metabolism is oxidative N-dealkylation.[2][3] This process involves the cleavage of the alkyl group attached to the piperidine nitrogen. It is highly probable that this compound undergoes a similar metabolic fate in rats.

The excretion of bromperidol and its metabolites in rats occurs through both urine and feces. This dual excretion pathway is common for many xenobiotics and their metabolites.

Pharmacokinetics of this compound in Non-Human Primates

Specific pharmacokinetic studies of this compound in non-human primates (NHPs) are not widely published. However, the use of NHPs in preclinical safety and pharmacokinetic evaluation of central nervous system drugs is a common practice due to their physiological and metabolic similarity to humans.

Comparative Metabolism and Bioavailability Considerations

Studies comparing drug metabolism between monkeys and humans have shown that while there can be similarities, there are also notable differences. For some drugs, first-pass intestinal metabolism is greater in cynomolgus monkeys than in humans, which can lead to lower oral bioavailability.[4] The expression levels of efflux transporters and metabolic enzymes in the intestine can also differ between species, impacting drug absorption.

For butyrophenones like haloperidol, pharmacokinetic studies in rhesus monkeys have been conducted. These studies provide a basis for understanding how this class of compounds behaves in a primate model. However, direct extrapolation of this data to this compound should be done with caution due to potential differences in metabolism and distribution. The use of in vitro systems, such as liver microsomes from different species, can be a valuable tool to assess potential metabolic differences before conducting in vivo studies.

Bioanalytical Methodologies

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Several analytical techniques have been employed for this compound and other butyrophenones.

Common Analytical Techniques

-

Radioimmunoassay (RIA): As used in the canine studies, RIA can be a sensitive method, but it may lack specificity if there is cross-reactivity with metabolites.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., UV, electrochemical) offers good selectivity and sensitivity for the determination of this compound and its metabolites.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold-standard for bioanalysis due to its high sensitivity, specificity, and throughput.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in plasma samples using modern chromatographic techniques.

References

Investigating the Off-Target Effects of Benperidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benperidol, a highly potent butyrophenone derivative, is a typical antipsychotic primarily recognized for its strong antagonism of the dopamine D2 receptor.[1][2][3] While its efficacy in managing conditions such as schizophrenia and hypersexuality is attributed to this primary mechanism, a comprehensive understanding of its off-target interactions is crucial for predicting its full pharmacological profile, including potential side effects and therapeutic applications.[1][2][4] This technical guide provides an in-depth analysis of the off-target effects of this compound, presenting quantitative binding data, detailed experimental methodologies for its characterization, and visualizations of the associated signaling pathways.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the potent blockade of dopamine D2 receptors, a characteristic that makes it one of the most potent neuroleptics available.[2][3] However, its pharmacological activity is not confined to the dopaminergic system. At varying concentrations, this compound interacts with a range of other neurotransmitter receptors, contributing to its complex clinical profile. These off-target interactions are primarily with serotonergic, adrenergic, and histaminergic receptors.[1][3][4] Notably, it is reported to have minimal anticholinergic properties.[1]

Primary and Off-Target Receptor Interactions

This compound exhibits a high affinity for dopamine D2 and D4 receptors, which is central to its antipsychotic effects.[1] Its interaction with the serotonin 5-HT2A receptor is weaker but significant.[1] In high doses, this compound also demonstrates antagonism at alpha-adrenergic and histamine receptors.[1][3][4] This multi-receptor binding profile is key to understanding its therapeutic window and adverse effect profile.

Quantitative Receptor Binding Data

The affinity of this compound for its primary and off-target receptors has been quantified using various in vitro assays. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The table below summarizes the available quantitative data for this compound's interaction with key human receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Receptor Family | Reference |

| Dopamine D2 | 0.027 | Dopaminergic | [1] |

| Dopamine D4 | 0.066 | Dopaminergic | [1] |

| Serotonin 5-HT2A | 3.75 | Serotonergic | [1] |

| Dopamine D1 | 4,100 | Dopaminergic | [1] |

| Alpha-Adrenergic | Not specified; effects observed at high doses | Adrenergic | [1][3][4] |

| Histamine H1 | Not specified; effects observed at high doses | Histaminergic | [4] |

| Muscarinic Acetylcholine | Not specified; reported as minimal | Cholinergic | [1][4] |

Signaling Pathways Associated with Off-Target Effects

The interaction of this compound with its off-target receptors modulates several intracellular signaling cascades. Understanding these pathways is essential for elucidating the molecular mechanisms underlying its side effects.

Dopaminergic Pathway (Primary Target)

This compound's primary therapeutic effect is achieved by blocking the D2 receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.

References

The Role of Benperidol in Modulating Neurotransmitter Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benperidol, a potent butyrophenone antipsychotic, exerts its primary therapeutic effects through the robust antagonism of dopamine D2 receptors. This guide provides a comprehensive technical overview of this compound's modulation of key neurotransmitter systems, including the dopaminergic, serotonergic, histaminergic, and adrenergic systems. Furthermore, it delves into the downstream signaling cascades affected by this compound and its indirect influence on the glutamate and GABAergic systems. This document summarizes quantitative binding affinity data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a first-generation antipsychotic medication that has been in clinical use for decades, primarily for the management of schizophrenia and other psychotic disorders.[1] Its high potency is attributed to its strong blockade of central dopamine D2 receptors.[1] Understanding the intricate molecular interactions of this compound with various neurotransmitter systems is crucial for elucidating its therapeutic efficacy and side-effect profile. This guide aims to provide an in-depth technical examination of this compound's pharmacodynamics, with a focus on its receptor binding profile and the subsequent modulation of downstream signaling pathways.

Modulation of the Dopaminergic System

The cornerstone of this compound's mechanism of action is its high-affinity antagonism of dopamine D2 receptors.[1] This blockade is central to its antipsychotic effects, as the hyperactivity of the mesolimbic dopamine pathway is a key etiological theory of psychosis.

Receptor Binding Affinity

This compound exhibits a strong and selective affinity for the dopamine D2 receptor family. Quantitative data from various radioligand binding assays are summarized in the table below.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine D2 | 0.027 - 0.03 | [2] |

| Dopamine D3 | 0.29 | [2] |

| Dopamine D4 | 0.06 - 0.07 | [2] |

Downstream Signaling Pathway

This compound's antagonism of the D2 receptor, a G-protein coupled receptor (GPCR) of the Gi/o family, initiates a cascade of intracellular events. The primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.

Modulation of Other Neurotransmitter Systems

While this compound's primary target is the dopaminergic system, it also interacts with other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects.

Serotonergic System

This compound demonstrates a notable affinity for the serotonin 5-HT2A receptor, albeit lower than its affinity for D2 receptors.[2] This interaction is a characteristic shared with many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Serotonin 5-HT2A | 1.2 | [2] |

Histaminergic and Adrenergic Systems

In high doses, this compound exhibits antihistaminergic and alpha-adrenergic properties.[1] Blockade of histamine H1 receptors is associated with sedative effects and weight gain, while antagonism of alpha-1 adrenergic receptors can lead to orthostatic hypotension.[3][4] Specific Ki values for this compound at these receptors are not consistently reported in the literature, but the affinities of the structurally related butyrophenone, haloperidol, provide some context.

| Receptor Subtype | This compound (Qualitative) | Haloperidol Ki (nM) (for comparison) | Reference(s) |

| Histamine H1 | Antagonist at high doses | 50 | [5] |

| Alpha-1 Adrenergic | Antagonist at high doses | 6.3 | [6] |

Indirect Modulation of Glutamate and GABAergic Systems

The therapeutic and adverse effects of this compound are not solely dictated by its direct receptor interactions. The intricate crosstalk between neurotransmitter systems means that potent D2 receptor blockade indirectly influences glutamatergic and GABAergic neurotransmission.

Studies on the similar butyrophenone, haloperidol, have shown that chronic administration can lead to changes in glutamate and GABA homeostasis.[7][8] For instance, long-term haloperidol treatment has been associated with increased forebrain GABA levels.[7][8] Furthermore, antipsychotics can modulate the release of glutamate, and this effect may be brain-region specific. The precise mechanisms of this compound's influence on these systems are likely complex and involve feedback loops within the basal ganglia and cortical circuits.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the pharmacodynamics of this compound.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine D2 receptor using [3H]spiperone.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin

-

Radioligand: [3H]spiperone (specific activity ~80-100 Ci/mmol)

-

Non-specific binding control: (+)-Butaclamol (10 µM)

-

Test compound: this compound

-

96-well filter plates (GF/B filters)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:

-

50 µL of assay buffer (for total binding) or 10 µM (+)-butaclamol (for non-specific binding).

-

50 µL of various concentrations of the test compound (this compound).

-

50 µL of [3H]spiperone (final concentration ~0.2 nM).

-

50 µL of cell membrane preparation (e.g., 20-40 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [3H]spiperone binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes a general procedure for in vivo microdialysis to measure extracellular dopamine levels in the rat prefrontal cortex following administration of this compound.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length, 20 kDa cutoff)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4

-

This compound solution for injection

-

HPLC system with electrochemical detection

-

Fraction collector

Procedure:

-

Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 60-90 minutes), collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose.

-

Post-Drug Collection: Continue to collect dialysate samples at the same regular intervals for a specified period (e.g., 2-3 hours) to monitor changes in dopamine levels.

-

Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentration of dopamine.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the average baseline levels.

Electrophysiological Recording of Dopamine Neurons

This protocol outlines a general method for ex vivo single-unit recordings of dopamine neurons in the ventral tegmental area (VTA) to assess the effects of this compound.[9]

Materials:

-

Rat brain slice preparation equipment

-

Recording chamber with perfusion system

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

This compound solution

Procedure:

-

Slice Preparation: Anesthetize the rat and rapidly dissect the brain. Prepare coronal or horizontal slices (e.g., 250-300 µm thick) containing the VTA in ice-cold, oxygenated aCSF.

-

Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate. Identify putative dopamine neurons in the VTA based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, broad action potentials, and a prominent hyperpolarization-activated cation current, Ih).

-

Baseline Recording: Obtain a stable baseline recording of the neuron's spontaneous firing activity in the cell-attached or whole-cell configuration.

-

Drug Application: Bath-apply this compound at the desired concentration.

-

Post-Drug Recording: Record the firing activity of the neuron during and after drug application to observe any changes in firing rate, pattern, or other electrophysiological parameters.

-

Data Analysis: Analyze the recorded data to quantify changes in neuronal firing frequency, inter-spike interval, and burst firing parameters.

Conclusion

This compound's potent antagonism of the dopamine D2 receptor is the primary driver of its antipsychotic efficacy. However, its interactions with other neurotransmitter systems, including serotonergic, histaminergic, and adrenergic receptors, contribute to its complex pharmacological profile. Furthermore, the downstream consequences of D2 receptor blockade lead to indirect modulation of the glutamate and GABAergic systems, highlighting the interconnectedness of neural circuits in the therapeutic and adverse effects of this medication. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other antipsychotic agents, facilitating a deeper understanding of their mechanisms of action and aiding in the development of novel therapeutics with improved efficacy and tolerability.

References

- 1. Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine increase in the prefrontal cortex correlates with reversal of haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Risperidone - Wikipedia [en.wikipedia.org]

- 4. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Time dependent effects of haloperidol on glutamine and GABA homeostasis and astrocyte activity in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-dependent effects of haloperidol on glutamine and GABA homeostasis and astrocyte activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

The Enantiomeric Profile of Benperidol: An Uncharted Territory in Neuropharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benperidol, a potent butyrophenone antipsychotic, has been a subject of clinical interest for its high affinity for the dopamine D2 receptor. Despite the established principles of stereochemistry in drug action, a comprehensive analysis of the individual enantiomers of this compound and their distinct biological activities remains conspicuously absent from publicly available scientific literature. This technical guide synthesizes the known pharmacology of racemic this compound and outlines the general experimental methodologies that would be required to elucidate the specific contributions of its (+) and (-) enantiomers. While quantitative data for the individual stereoisomers is not currently available, this document serves as a foundational resource for researchers poised to explore this critical knowledge gap. It provides a roadmap for the chiral separation, stereoselective synthesis, and biological evaluation of this compound's enantiomers, thereby paving the way for a more nuanced understanding of its therapeutic potential and adverse effect profile.

Introduction to this compound and the Significance of Chirality

This compound is a typical antipsychotic medication primarily recognized for its strong antagonism of the dopamine D2 receptor.[1] Chemically, it possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (+)-Benperidol and (-)-Benperidol. In pharmaceutical sciences, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effects, while the other (the distomer) could be inactive, contribute to side effects, or even have a different therapeutic action altogether.

Despite this fundamental concept, this compound is clinically used and studied as a racemic mixture, a 1:1 combination of both enantiomers. A thorough investigation into the stereoselective properties of this compound is crucial for optimizing its therapeutic use and minimizing adverse reactions. This guide outlines the necessary experimental frameworks to dissect the pharmacology of individual this compound enantiomers.

Pharmacology of Racemic this compound

Racemic this compound is characterized by its high-affinity binding to dopamine D2 receptors, which is believed to be the primary mechanism for its antipsychotic effects.[3][4] Its affinity for other receptors, such as the serotonin 5-HT2A receptor, is considerably lower.[5] The potent D2 receptor blockade is associated with a high risk of extrapyramidal side effects (EPS).[1]

Table 1: Receptor Binding Profile of Racemic this compound (Representative Data)

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | ~0.1-1.0 | [3] |

| Serotonin 5-HT2A | >10 | [5] |

Note: Specific Ki values for individual enantiomers are not available in the current literature.

Experimental Protocols for Enantiomer Analysis

To understand the specific contributions of (+)- and (-)-Benperidol, a systematic experimental approach is required. This involves the separation of the racemate or the stereoselective synthesis of each enantiomer, followed by comprehensive biological evaluation.

Chiral Separation of this compound Enantiomers

The first step in studying the individual enantiomers is to obtain them in a pure form. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Experimental Workflow for Chiral HPLC Separation

References

- 1. Complete dopamine D2 receptor occupancy without extrapyramidal side effects under this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Extrastriatal D2 In Vivo Specific Binding of [18F](N-methyl)this compound Using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the High Neuroleptic Potency of Benperidol

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document elucidates the molecular and pharmacological underpinnings of benperidol's exceptional neuroleptic potency. It provides a detailed examination of its mechanism of action, receptor binding profile, and structure-activity relationship, supported by quantitative data, experimental methodologies, and schematic diagrams.

Introduction: The Pharmacological Profile of this compound

This compound, a derivative of the butyrophenone class of antipsychotics, has been recognized since its development by Janssen Pharmaceutica in 1961 for its profound neuroleptic activity.[1][2] It is considered one of the most potent antipsychotics available, with a chlorpromazine equivalency ratio as high as 75-100, and approximately 150% to 200% the potency of haloperidol per dose.[1][3] This high potency dictates that therapeutic effects can be achieved at very low doses, a characteristic that also elevates the risk of extrapyramidal side effects (EPS).[2][4] The primary application of this compound is in the management of severe psychosis, schizophrenia, and hypersexuality syndromes.[1][2][5] This guide dissects the core factors that confer this high level of potency.

Mechanism of Action: Potent and Selective Dopamine D₂ Receptor Antagonism

The principal mechanism of action for this compound, like other butyrophenone antipsychotics, is the potent antagonism of dopamine D₂ receptors in the central nervous system.[2][4][6][7] The prevailing "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is responsible for the positive symptoms of the disorder, such as hallucinations and delusions.[4][8] By competitively blocking D₂ receptors, this compound effectively attenuates this excessive dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms.[2][4][9]

This compound's clinical efficacy is tightly correlated with its affinity for the D₂ receptor.[10] To achieve a therapeutic response, most antipsychotics require a D₂ receptor occupancy of 65-70%.[11] Due to its exceptionally high affinity, this compound can achieve this therapeutic threshold at significantly lower concentrations than many other neuroleptic agents.[2] However, this potent blockade is not limited to the mesolimbic pathway; antagonism in the nigrostriatal pathway is responsible for the high incidence of EPS.[4][8]

Molecular Basis of High Potency: Receptor Binding Profile

The potency of a neuroleptic is fundamentally linked to its binding affinity for its target receptors. This compound is distinguished by its uniquely high and selective affinity for the human dopamine D₂ receptor.[1] Its affinity is measured by the dissociation constant (Kᵢ), with a lower Kᵢ value indicating a stronger binding affinity. This compound exhibits a Kᵢ for the D₂ receptor in the sub-nanomolar range, a value that stands out even among other potent antipsychotics.[1]

Quantitative Binding Data

The following table summarizes the binding affinities of this compound for various neurotransmitter receptors.

| Receptor | Binding Affinity (Kᵢ) in nM | Reference |

| Dopamine D₂ | 0.027 | [1] |

| Dopamine D₄ | 0.066 | [1] |

| Serotonin 5-HT₂A | 3.75 | [1] |

This table clearly illustrates the profound selectivity of this compound for the D₂ receptor over the 5-HT₂A receptor, a ratio that is among the highest for antipsychotic agents.[1]

Comparative Potency

This compound's potency is often benchmarked against other antipsychotics. It is reported to be approximately 100 times more potent than chlorpromazine in terms of dopamine receptor antagonism.[3] Even haloperidol, another high-potency butyrophenone, is estimated to have only about 60% of this compound's potency.[3]

Structure-Activity Relationship (SAR) of this compound

The chemical architecture of this compound is central to its high-affinity interaction with the D₂ receptor. As a butyrophenone, it shares a common structural scaffold, but its specific substitutions are optimized for potent D₂ antagonism.[12]

The key components of the this compound molecule that drive its potency are:

-

p-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring is a critical feature for high antipsychotic activity in the butyrophenone series.[12]

-

Butyrophenone Linker: The four-carbon chain (butan-1-one) provides the optimal spatial distance between the aromatic ring and the tertiary nitrogen atom for effective receptor binding.[12] Lengthening or shortening this chain typically decreases activity.[12]

-

Tertiary Amino Group: A basic tertiary amine is essential for neuroleptic activity. In this compound, this nitrogen is incorporated into a piperidine ring, a common feature in potent antipsychotics that enhances binding.[12]

-

Piperidinyl-Benzimidazolinone Moiety: This complex group attached to the fourth position of the piperidine ring is a distinguishing feature of this compound. This bulky, aromatic system significantly contributes to the high-affinity and selective binding to the D₂ receptor.

Downstream Signaling Pathway Modulation

The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway.[9] Upon activation by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

This compound, as a potent antagonist, binds to the D₂ receptor but does not activate it. Instead, it prevents dopamine from binding and initiating the signaling cascade. This blockade disinhibits adenylyl cyclase, thereby preventing the dopamine-induced decrease in cAMP levels. This interruption of the normal dopamine signal transduction is the fundamental biochemical event through which this compound exerts its antipsychotic effects.

Experimental Protocols: Determination of Receptor Binding Affinity

The high potency of this compound is quantified through in vitro receptor binding assays.[13] A competitive binding assay is a standard method used to determine the binding affinity (Kᵢ) of an unlabeled drug (the competitor, e.g., this compound) by measuring its ability to displace a radiolabeled ligand of known high affinity for the target receptor.[13][14]

Detailed Methodology: Competitive Radioligand Binding Assay for D₂ Receptor

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine D₂ receptor.

Materials:

-

Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (known high-affinity D₂ receptor antagonists).

-

Competitor: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D₂ antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, NaCl, KCl, and CaCl₂.

-

Instrumentation: Scintillation counter, 96-well microplates, cell harvester with glass fiber filters.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of the radioligand and receptor membranes.

-

Assay Setup (in triplicate):

-

Total Binding Wells: Add receptor membranes, a fixed concentration of radioligand (typically at or below its Kₑ), and assay buffer.

-

Non-specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., Haloperidol).

-

Competition Wells: Add receptor membranes, radioligand, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radioligand.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Conclusion

The exceptionally high neuroleptic potency of this compound is not attributable to a single factor but is rather the result of a confluence of optimized molecular properties. The core drivers are:

-

Extraordinarily High Binding Affinity: this compound possesses a sub-nanomolar affinity for the dopamine D₂ receptor, ensuring potent receptor blockade at very low drug concentrations.[1]

-

High D₂ Receptor Selectivity: Its binding profile shows a marked preference for D₂ over other receptors like 5-HT₂A, which concentrates its pharmacological effect on the primary antipsychotic target.[1]

-

Optimized Chemical Structure: The specific arrangement of the p-fluorobutyrophenone backbone with the piperidinyl-benzimidazolinone moiety creates an ideal conformation for high-affinity interaction with the D₂ receptor binding pocket.

This combination of high affinity, selectivity, and optimized structure firmly establishes this compound as one of the most potent neuroleptic agents, providing a clear example of successful structure-based drug design in the field of psychopharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Butyrophenones: Characteristics of Atypical Antipsychotics - Terapia Online Madrid | Mentes Abiertas Psicología [mentesabiertaspsicologia.com]

- 8. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 9. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 10. Guidelines for the dosage of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor-Ligand Binding Assays [labome.com]

The Cellular and Molecular Sequelae of Long-Term Benperidol Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benperidol, a potent butyrophenone antipsychotic, exerts its therapeutic effects primarily through high-affinity antagonism of the dopamine D2 receptor. While its acute pharmacological profile is well-documented, the long-term cellular and molecular adaptations following chronic exposure are less clearly defined. This technical guide synthesizes the current understanding of these long-term effects, drawing from studies on this compound and structurally related first-generation antipsychotics like haloperidol. We delve into the enduring alterations in receptor dynamics, intracellular signaling cascades, gene expression, and neuronal morphology. This document provides quantitative data where available, detailed experimental protocols for key investigative techniques, and visual representations of the core signaling pathways and experimental workflows to facilitate further research in this critical area of neuropharmacology.

Introduction

This compound is a high-potency typical antipsychotic that has been in clinical use for decades.[1] Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis.[1] However, long-term administration is associated with a range of side effects, including extrapyramidal symptoms and the potential for tardive dyskinesia, underscoring the need to understand the profound and lasting changes it induces at the cellular and molecular levels. This guide provides an in-depth examination of these adaptations.

Receptor Binding and Dynamics